N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol or 2-furylmethyl ketone.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as an alkyl halide or sulfonate ester.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the amine group of 3,4-dimethoxyphenethylamine with the carboxylic acid or activated ester of the thioether intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the furan ring or the thioether linkage using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridazine ring or the amide bond, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thioether linkage, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives of the furan ring or thioether linkage.
Reduction: Reduced forms of the pyridazine ring or amide bond.
Substitution: Substituted derivatives at the aromatic rings or thioether linkage.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-17-7-5-14(12-18(17)26-2)9-10-21-19(24)13-28-20-8-6-15(22-23-20)16-4-3-11-27-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKUDSFMQJYTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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